molecular formula C5H8Cl2FN3 B2961804 (6-Fluoropyridin-3-yl)hydrazine;dihydrochloride CAS No. 2361635-31-4

(6-Fluoropyridin-3-yl)hydrazine;dihydrochloride

Cat. No.: B2961804
CAS No.: 2361635-31-4
M. Wt: 200.04
InChI Key: XMSRUTVYXWVGFS-UHFFFAOYSA-N
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Description

(6-Fluoropyridin-3-yl)hydrazine;dihydrochloride: is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring and a hydrazine group at the 3rd position. The compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoropyridin-3-yl)hydrazine;dihydrochloride typically involves the reaction of 6-fluoropyridine with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: (6-Fluoropyridin-3-yl)hydrazine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: (6-Fluoropyridin-3-yl)hydrazine;dihydrochloride is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate the interactions of hydrazine derivatives with biological molecules. It can serve as a probe to study enzyme mechanisms and protein-ligand interactions.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or receptors.

Industry: The compound finds applications in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (6-Fluoropyridin-3-yl)hydrazine;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

  • (3-Fluoropyridin-2-yl)hydrazine;dihydrochloride
  • (4-Fluoropyridin-2-yl)hydrazine;dihydrochloride
  • (2-Fluoropyridin-3-yl)hydrazine;dihydrochloride

Comparison: Compared to its analogs, (6-Fluoropyridin-3-yl)hydrazine;dihydrochloride is unique due to the position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The specific placement of the fluorine atom at the 6th position may result in different interaction patterns with molecular targets, making it a distinct compound for research and industrial applications.

Properties

IUPAC Name

(6-fluoropyridin-3-yl)hydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3.2ClH/c6-5-2-1-4(9-7)3-8-5;;/h1-3,9H,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSRUTVYXWVGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NN)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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